![molecular formula C15H18N2O2S B2666929 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea CAS No. 1351587-75-1](/img/structure/B2666929.png)
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hydroxylation and Functionalization in Organic Chemistry
Research in the field of organic chemistry often involves the hydroxylation and functionalization of aromatic hydrocarbons, which are crucial processes for synthesizing complex molecules. For instance, the study of the hydroxylation of various aromatic hydrocarbons in rats highlights the metabolic pathways and potential for synthesizing phenolic metabolites with diverse applications (Bakke & Scheline, 1970). Similarly, the functionalization of ethylenedioxythiophene with tetrathiafulvalene, which shows selective esterification, illustrates the importance of selective reactions in synthesizing materials for electronic applications (Zhang et al., 2014).
Antimicrobial and Antifungal Activities
Compounds derived from thiophene and related structures have been explored for their antimicrobial and antifungal properties. A study investigating new approaches for synthesizing thiazoles and their fused derivatives revealed significant antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008). This indicates the potential of sulfur-containing heterocycles, similar to the one , in developing new antimicrobial agents.
Material Science and Optoelectronic Applications
Research on donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting demonstrates the application of thiophene derivatives in optoelectronic devices. Such materials are crucial for developing optical sensors, light stabilizers in communications, and protective gear for human eyes (Anandan et al., 2018). The study underscores the importance of thiophene-based compounds in advancing material science and technology.
Chemoprevention and Therapeutic Applications
Selective estrogen receptor modulators (SERMs) based on thiophene structures, such as arzoxifene, have been explored for their potential in chemoprevention of breast cancer. Arzoxifene's efficacy in preventing mammary cancer in rat models points towards the therapeutic applications of thiophene derivatives in oncology (Suh et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-13(14-7-4-10-20-14)11-17-15(19)16-9-8-12-5-2-1-3-6-12/h1-7,10,13,18H,8-9,11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRYPMFDVAMZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.